META060
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
META-060; META060; META 060 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Benefits
The therapeutic implications of META060 extend beyond weight management to encompass broader metabolic health improvements:
- Obesity Management : With the rising prevalence of obesity-related chronic diseases, this compound offers a promising alternative to traditional pharmacological treatments that often come with adverse effects. Its ability to reduce food intake and body fat mass positions it as a potential candidate for obesity treatment .
- Type 2 Diabetes Prevention : By improving insulin sensitivity and glucose tolerance, this compound may play a role in preventing the onset of type 2 diabetes. Its positive effects on metabolic parameters suggest that it could be beneficial for individuals at risk for this condition .
Case Studies
Several studies have documented the effects of this compound in various experimental settings:
- High-Fat Diet Models : In an 8-week study involving HFD-fed obese mice, those treated with this compound showed significant reductions in body weight gain and improvements in metabolic parameters compared to untreated controls. Notably, these mice maintained normal insulin sensitivity levels despite the high-fat diet .
- Cytokine Modulation : Research indicated that treatment with this compound resulted in a 46% increase in plasma IL-10 levels among HFD-fed mice, highlighting its role in enhancing anti-inflammatory responses essential for metabolic health .
- Longitudinal Dietary Intervention : A 14-week dietary intervention demonstrated that consistent intake of this compound led to sustained reductions in fasting blood glucose and insulin concentrations, further supporting its potential as a therapeutic agent against diabetes .
Data Tables
| Study | Model | Duration | Key Findings |
|---|---|---|---|
| Study 1 | HFD-fed Mice | 8 weeks | Reduced body weight gain; improved glucose tolerance; increased IL-10 levels. |
| Study 2 | Longitudinal Dietary Intervention | 14 weeks | Sustained reductions in fasting blood glucose and insulin concentrations. |
| Study 3 | Cytokine Modulation | Varies | Significant increase in anti-inflammatory cytokines; decrease in metabolic endotoxemia. |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogs
2.1.1 Iso-Alpha Acids (IAA)
IAA, another hop-derived compound, shares structural similarities with META060 but lacks tetrahydro modification. Key distinctions include:
Key Insight : While both compounds activate PPAR pathways, this compound’s tetrahydro structure enhances bioavailability and gut barrier protection, making it superior in managing metabolic endotoxemia .
2.1.2 Xanthohumol
Xanthohumol, a prenylated flavonoid from hops, exhibits distinct mechanisms:
Key Insight : Xanthohumol’s antimicrobial and enzyme-specific anti-inflammatory effects contrast with this compound’s systemic metabolic benefits.
2.1.3 KDT501
KDT501, a hops derivative in clinical trials, shares overlapping metabolic benefits with this compound but lacks detailed mechanistic
2.2.1 Pioglitazone
Pioglitazone, a synthetic PPARγ agonist, contrasts with this compound’s partial PPAR activation:
Key Insight : this compound avoids PPARγ-driven weight gain, making it safer for long-term metabolic management .
Research Findings and Data Tables
3.1 Weight and Metabolic Outcomes in Preclinical Models
3.2 Anti-Inflammatory Activity
Preparation Methods
Source Material and Initial Extraction
META060 originates from iso-alpha acids naturally present in hop cones. The initial step in its preparation involves the extraction of these iso-alpha acids from the hops plant material. This process typically uses selective solvents under controlled conditions to isolate the active compounds:
- Plant Source: Humulus lupulus (hops)
- Extracted Compounds: Iso-alpha acids from hop cones
- Extraction Solvents: Organic solvents optimized for selective solubilization of iso-alpha acids
The extraction yields a mixture containing iso-alpha acids, which serve as the precursor for this compound synthesis.
Chemical Reduction and Catalytic Hydrogenation
The core preparation of this compound involves the chemical transformation of iso-alpha acids into their reduced form. This reduction enhances the compound's solubility, bioavailability, and biological activity. Two main methods are employed:
Catalytic Hydrogenation: This method uses a catalyst (often palladium or platinum-based) under hydrogen gas to reduce the double bonds in iso-alpha acids, converting them into tetrahydro iso-alpha acids (this compound).
Chemical Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent to chemically reduce iso-alpha acids selectively.
These methods result in the formation of this compound, characterized by a modified cyclopentane ring and specific substitutions that improve pharmacokinetic properties.
| Preparation Step | Method/Agent | Purpose/Outcome |
|---|---|---|
| Iso-alpha acid extraction | Organic solvents | Isolation of iso-alpha acids from hops |
| Reduction | Catalytic hydrogenation | Saturation of double bonds |
| Reduction | Sodium borohydride | Chemical reduction to tetrahydro form |
Structural and Chemical Characteristics
- Chemical Formula: C21H30O5
- Molecular Weight: Approximately 362.47 g/mol
- Structural Features: Modified cyclopentane ring with substitutions enhancing biological activity
The structural modifications achieved through reduction are critical for this compound’s improved interaction with biological targets and its enhanced pharmacological profile.
Research Findings on Preparation and Bioactivity
Studies have demonstrated that the preparation methods yielding this compound result in a compound with superior bioactivity compared to its parent iso-alpha acids. For example:
- This compound prepared via reduction exhibits increased solubility and bioavailability, which are essential for its efficacy in metabolic disorder models.
- Research involving high-fat diet (HFD)-fed mice showed that this compound administration reduced body weight gain and improved insulin sensitivity, indicating that the preparation methods yield a biologically potent product.
- The compound also increased intestinal alkaline phosphatase activity by approximately 25%, contributing to gut barrier integrity and LPS detoxification, mechanisms linked to its therapeutic effects.
Summary Table of Preparation Methods and Outcomes
| Step | Technique/Agent | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Extraction | Organic solvent extraction | Controlled temperature, solvent polarity | Isolation of iso-alpha acids from hops |
| Reduction | Catalytic hydrogenation | Catalyst type, hydrogen pressure | Conversion to tetrahydro iso-alpha acids (this compound) |
| Reduction | Sodium borohydride | Concentration, reaction time | Selective chemical reduction, improved solubility |
| Purification | Chromatography (implied) | Purity >95% (typical standard) | Isolation of pure this compound for research use |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
